Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(1-pyrrolidinylmethyl)-s-triazin-2-yl)-
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Isoquinoline Protons : Aromatic protons at δ 7.2–7.5 ppm (multiplet), saturated ring protons at δ 3.1–3.5 ppm (m).
- Triazine Protons : Amino group (-NH₂) at δ 5.8 ppm (broad singlet), pyrrolidinylmethyl -CH₂- at δ 3.7 ppm (triplet).
- Pyrrolidine Protons : Ring -CH₂- groups at δ 1.8–2.2 ppm (multiplet).
¹³C NMR :
Infrared (IR) Spectroscopy
Properties
CAS No. |
30146-69-1 |
|---|---|
Molecular Formula |
C17H22N6 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H22N6/c18-16-19-15(12-22-8-3-4-9-22)20-17(21-16)23-10-7-13-5-1-2-6-14(13)11-23/h1-2,5-6H,3-4,7-12H2,(H2,18,19,20,21) |
InChI Key |
DYBYNITZVGOVGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=NC(=NC(=N2)N3CCC4=CC=CC=C4C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(1-pyrrolidinylmethyl)-s-triazin-2-yl)- typically involves multi-step organic synthesis. Common synthetic routes may include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, Bischler-Napieralski reaction, or other cyclization methods.
Substitution on the Triazine Ring: The triazine ring can be introduced through nucleophilic substitution reactions involving cyanuric chloride and appropriate amines.
Final Assembly: The final step involves coupling the isoquinoline core with the substituted triazine ring under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, automated synthesis, and the use of advanced catalysts may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(1-pyrrolidinylmethyl)-s-triazin-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the isoquinoline and triazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 326.4 g/mol. Its structural features include a tetrahydroisoquinoline core and a s-triazine moiety, which contribute to its biological activity.
Biological Activities
Isoquinoline derivatives are known for their wide range of pharmacological effects, including:
- Anticancer Activity : Isoquinoline-based compounds have been investigated for their ability to inhibit various cancer-related enzymes. For instance, studies have shown that isoquinoline derivatives can inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. In vitro studies demonstrated that certain analogues exhibited IC50 values ranging from µM to µM against TP, indicating strong inhibitory potential compared to standard drugs like 7-Deazaxanthine .
- Neuroprotective Effects : Research has indicated that isoquinoline alkaloids may possess neuroprotective properties. A comparative study on isoquinoline alkaloids revealed their potential in mitigating β-amyloid aggregation, a key factor in Alzheimer's disease . This suggests that the compound could be further explored for neurodegenerative disorders.
- Antimicrobial Properties : Isoquinoline derivatives have also been noted for their antibacterial and antifungal activities. The presence of specific functional groups within the isoquinoline structure can enhance these properties, making them candidates for developing new antimicrobial agents.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of isoquinoline derivatives often involves multi-step chemical reactions that modify the core structure to enhance biological activity. For example, the introduction of various substituents on the phenyl ring can significantly affect the inhibitory potency against enzymes like thymidine phosphorylase .
Table 1: Summary of Biological Activities of Isoquinoline Derivatives
Case Studies
Case Study 1: Thymidine Phosphorylase Inhibition
A study synthesized twenty isoquinoline-based oxadiazole derivatives and evaluated their inhibitory effects on thymidine phosphorylase. The most potent compounds showed significantly lower IC50 values compared to standard inhibitors, suggesting that structural modifications can lead to enhanced efficacy .
Case Study 2: Neuroprotective Effects
In another investigation, isoquinoline alkaloids were tested for their effects on β-amyloid aggregation. The results indicated that certain derivatives could effectively inhibit aggregation, presenting a potential therapeutic pathway for Alzheimer's disease treatment .
Mechanism of Action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(1-pyrrolidinylmethyl)-s-triazin-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or DNA, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid (Compound B)
- Molecular Formula: C₁₀H₁₁NO₂.
- Molecular Weight : 177.20 g/mol.
- Key Substituent: Carboxylic acid (-COOH) at position 6 of the tetrahydroisoquinoline.
- Structural Differences :
- Lacks the triazine-pyrrolidinylmethyl moiety of Compound A.
- The carboxylic acid group increases polarity and acidity (pKa ~4–5), influencing solubility in aqueous media.
- Applications : Used as a precursor in peptide synthesis and enzyme inhibition studies due to its hydrogen-bonding capability.
2-[3-(Trifluoromethyl)[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]-1,2,3,4-Tetrahydroisoquinoline (Compound C)
- Molecular Formula : C₁₅H₁₂F₃N₅.
- Molecular Weight : 319.28 g/mol.
- Key Substituents :
- Triazolo[4,3-b]pyridazine fused heterocycle.
- Trifluoromethyl (-CF₃) group at position 3.
- Structural Differences :
- Replaces the triazine ring in Compound A with a triazolopyridazine scaffold.
- The electronegative CF₃ group enhances metabolic stability and lipophilicity compared to Compound A.
Heterocyclic Derivatives with Pyrimidinone and Tetrazole Moieties (Compounds 4i/4j)
- Examples: 4i: Pyrimidin-2(1H)-one with coumarin and tetrazole substituents. 4j: Thioxo-pyrimidinone with coumarin and tetrazole groups.
- Key Differences: Core structures (pyrimidinone/tetrazole) differ significantly from Compound A’s isoquinoline-triazine framework. Coumarin substituents introduce fluorescence properties, unlike Compound A.
- Applications : Explored as antimicrobial agents, highlighting divergent biological roles compared to Compound A.
Research Findings and Implications
- Structural Influence on Properties :
- Synthetic Challenges :
- Analytical Techniques :
- X-ray crystallography (using programs like SHELXL ) could resolve conformational differences between A and analogs like B or C.
Biological Activity
Isoquinoline derivatives, particularly tetrahydroisoquinolines (THIQ), have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(1-pyrrolidinylmethyl)-s-triazin-2-yl)- is a notable member of this class, exhibiting potential in various therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a tetrahydroisoquinoline core and a substituted s-triazine moiety. Its molecular formula is . The unique arrangement of functional groups contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of THIQ derivatives. For instance, certain analogs have demonstrated effectiveness against bacterial strains such as Staphylococcus epidermidis and Klebsiella pneumoniae . The mechanism of action often involves interference with bacterial cell wall synthesis or protein synthesis.
Neuroprotective Effects
Isoquinoline derivatives are also investigated for their neuroprotective properties. Research indicates that some THIQ compounds can mitigate neuronal degeneration in models of neurodegenerative diseases. For example, the compound (+)-FR115427 has shown anticonvulsant activity and protection against hypoxic damage in neuronal cells .
Anticonvulsant Activity
The anticonvulsant potential of THIQ compounds has been extensively studied. Compounds such as MK801 have been evaluated for their efficacy against NMDA-induced seizures in animal models. These findings suggest that isoquinoline derivatives may modulate neurotransmitter systems associated with seizure activity .
Cardiovascular Effects
Some isoquinoline derivatives exhibit peripheral vasodilatory effects and can stimulate sympathetic nerve activity. This activity is particularly relevant for developing treatments for cardiovascular diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of THIQ compounds is crucial for optimizing their biological activities. Variations in substituents at specific positions on the isoquinoline ring significantly influence their potency and selectivity. For instance, modifications at the C-1 position have been linked to enhanced contractile activity against smooth muscle preparations .
Case Studies
- Antimicrobial Efficacy : A study synthesized a series of THIQ derivatives that were tested against various pathogens. Compound 131 showed significant antibacterial activity at low concentrations, indicating its potential as a therapeutic agent .
- Neuroprotective Studies : In a model assessing ischemic damage, certain THIQ compounds were found to protect hippocampal neurons from degeneration, highlighting their neuroprotective potential .
- Cardiovascular Research : A series of disubstituted tetrahydroisoquinolines were evaluated for their effects on vascular smooth muscle contraction, demonstrating promising results for cardiovascular applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
